molecular formula C8H10ClNO B3037058 2-Amino-1-(4-chlorophenyl)-1-ethanol CAS No. 41870-82-0

2-Amino-1-(4-chlorophenyl)-1-ethanol

Cat. No. B3037058
CAS RN: 41870-82-0
M. Wt: 171.62 g/mol
InChI Key: QPHAZZJNYDEVHL-UHFFFAOYSA-N
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Description

2-Amino-1-(4-chlorophenyl)-1-ethanol is a chemical compound that is not directly discussed in the provided papers. However, related compounds with similar structures are mentioned, which can provide insights into the chemical behavior and properties that 2-Amino-1-(4-chlorophenyl)-1-ethanol might exhibit. For instance, compounds with amino and chlorophenyl groups are often intermediates in the synthesis of pharmaceuticals and may possess interesting pharmacokinetic properties .

Synthesis Analysis

The synthesis of related compounds involves several steps, including enantioselective processes and the use of catalysts. For example, the resolution of a structurally similar compound, 1-(4-amino-3-chloro-5-cyanophenyl)-2-bromo-1-ethanol, was achieved through lipase-catalyzed reactions, indicating the potential for enzymatic methods to be applied in the synthesis of 2-Amino-1-(4-chlorophenyl)-1-ethanol . Additionally, the synthesis of 2-(4-amino-3,5-dichlorophenyl)-2-(alkylamino)ethanols, which are structural isomers of β2 agonists, suggests that halogenated aminoethanols can be synthesized through methods that may be applicable to 2-Amino-1-(4-chlorophenyl)-1-ethanol .

Molecular Structure Analysis

The molecular structure of 2-Amino-1-(4-chlorophenyl)-1-ethanol would consist of an amino group and a chlorophenyl group attached to an ethanol backbone. The presence of these functional groups is known to influence the chemical reactivity and interactions of the molecule. For instance, the amino group can participate in hydrogen bonding, while the chlorophenyl group can be involved in halogen bonding and aromatic interactions .

Chemical Reactions Analysis

Chemical reactions involving similar compounds have been reported, such as the dehydrogenation of indolines to produce indoles, which suggests that 2-Amino-1-(4-chlorophenyl)-1-ethanol could undergo similar transformations under the right conditions . The presence of halogen atoms in the molecules also indicates a potential for halogen-directed reactions, which could be relevant for further functionalization of the compound .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-Amino-1-(4-chlorophenyl)-1-ethanol are not directly reported, the properties of related compounds can provide some insights. For example, halogenated aminoethanols have been shown to have significant pharmacokinetic properties, such as detectable times in blood and half-elimination times, which could be extrapolated to 2-Amino-1-(4-chlorophenyl)-1-ethanol . The presence of both amino and chlorophenyl groups would also affect the compound's solubility, boiling point, and stability.

Scientific Research Applications

Understanding Ethanol's Biological Actions

Ethanol's biological actions are mediated through multiple receptors, including ion channels sensitive to pharmacologically relevant ethanol concentrations. These channels, including type 3 serotonin, nicotinic acetylcholine, GABA-A, and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionate receptors, play significant roles in ethanol's acute drug action on receptor function. Ethanol's interaction with ionotropic receptor desensitization is crucial in understanding its pharmacology and effects in the body, potentially explaining different ethanol actions under various conditions and its role in molecular and possibly behavioral tolerance to ethanol, which contributes to the risk of alcoholism (Dopico & Lovinger, 2009).

Ethanol as an Energy Source

Ethanol is highlighted as one of the most important alternative sources of energy, with efficient production based on the utilization of cheap substrates like lignocellulosic materials. Parthenium hysterophorus L. is identified as a potential resource for ethanol production, suggesting that bioconversion of such materials into fuel ethanol could be optimized for higher yield through proper kinetic models and parameter optimization (Swati, Haldar, Ganguly, & Chatterjee, 2013).

Biofuel and Engine Performance

Research on bio-alcohol, including ethanol, emphasizes its potential as an alternative to fossil fuels to reduce exhaust emissions from spark-ignition engines. Ethanol-gasoline blends show benefits over methanol-gasoline in terms of exhaust emissions, engine power, and torque output, especially at low engine speeds. This indicates the significance of ethanol in altering the combustion system and reducing environmental impact (Yusuf & Inambao, 2018).

Ethanol's Role in Hydrogen Production

The reforming of bio-ethanol presents a promising method for hydrogen production from renewable resources. The use of catalysts, particularly Rh and Ni, along with suitable supports like MgO, ZnO, CeO2, and La2O3, significantly affects the activity of catalysts in ethanol steam reforming. This underscores the potential of ethanol reforming for hydrogen production, highlighting its future application in fuel cell technologies (Ni, Leung, & Leung, 2007).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm. Hazard statements associated with it include H302, H312, H315, H319, H332, and H335 . These codes indicate various hazards, including harmful if swallowed or in contact with skin, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-amino-1-(4-chlorophenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,11H,5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPHAZZJNYDEVHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CN)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80903141
Record name NoName_3738
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80903141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(4-chlorophenyl)-1-ethanol

CAS RN

41870-82-0
Record name α-(Aminomethyl)-4-chlorobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41870-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-amino-1-(4-chlorophenyl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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